molecular formula C9H9N3 B061466 1,3,5-Cyclohexanetricarbonitrile CAS No. 168280-46-4

1,3,5-Cyclohexanetricarbonitrile

Cat. No.: B061466
CAS No.: 168280-46-4
M. Wt: 159.19 g/mol
InChI Key: VMUOSHREZKXCIV-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetricarbonitrile is a versatile and symmetric tridentate organic building block of significant interest in advanced materials science and supramolecular chemistry. Its rigid cyclohexane backbone, symmetrically functionalized with three nitrile groups, allows it to act as a key precursor for the synthesis of complex molecular architectures. Researchers primarily utilize this compound as a ligand for constructing Metal-Organic Frameworks (MOFs) and coordination polymers, where its triple coordination sites enable the formation of stable, porous networks with potential applications in gas storage, separation, and catalysis. The strong electron-withdrawing nature of the nitrile groups also makes it a valuable intermediate in the development of organic electronic materials and non-linear optical (NLO) chromophores. Furthermore, its C3 symmetric structure is ideal for creating macrocyclic compounds and dendrimers with precise geometry and high functionality. This reagent is provided as a high-purity solid to ensure reproducibility in sensitive synthetic workflows, offering scientists a reliable tool for exploring novel molecular and polymeric systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOSHREZKXCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183582-92-5, 168280-46-4
Record name 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture)
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Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Pathways

Direct Synthesis Routes to 1,3,5-Cyclohexanetricarbonitrile (B62798)

Direct synthesis routes involve the conversion of a pre-formed cyclohexane-1,3,5-tricarbonyl scaffold into the desired trinitrile. These methods rely on established organic reactions for the transformation of carboxylic acid or amide functionalities.

Synthesis from 1,3,5-Cyclohexanetricarboxylic Acid

The conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis. While specific literature detailing the direct conversion of 1,3,5-cyclohexanetricarboxylic acid to this compound is not extensively reported, the synthesis can be postulated based on general methodologies. A common approach involves a two-step, one-pot procedure where the carboxylic acid is first converted to a primary amide, which is then subsequently dehydrated to the nitrile.

Another potential, though less common, method involves the use of reagents like diphosphorus (B173284) tetraiodide in the presence of ammonium (B1175870) carbonate, which can directly convert carboxylic acids to nitriles at room temperature. researchgate.net The direct conversion can also be achieved using sulfamide (B24259) and thionyl chloride, which transforms the carboxylic acid into a nitrile under relatively mild conditions.

A plausible reaction scheme starting from 1,3,5-cyclohexanetricarboxylic acid would first involve its conversion to the corresponding triamide, followed by dehydration.

Synthesis from 1,3,5-Cyclohexanetriamide

The dehydration of primary amides is a more direct and widely used method for the synthesis of nitriles. orgoreview.comrsc.orgmasterorganicchemistry.com This transformation can be achieved using a variety of dehydrating agents. For the conversion of 1,3,5-cyclohexanetriamide to this compound, several powerful dehydrating agents could be employed.

Commonly used reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.compressbooks.pub The reaction with thionyl chloride, for instance, proceeds by an initial reaction on the nucleophilic amide oxygen, followed by deprotonation and an E2-like elimination to yield the nitrile. pressbooks.pub More modern and milder methods have also been developed, utilizing reagents such as tris(dimethylamino)phosphine, phosphorus trichloride, or triphenylphosphite. acs.orgnih.gov

Reagent SystemGeneral ConditionsPlausibility for Trinitrile Synthesis
Thionyl Chloride (SOCl₂)Often used neat or in an inert solvent.High, a standard and effective method for amide dehydration.
Phosphorus Pentoxide (P₂O₅)Typically requires heating with the amide.High, a powerful dehydrating agent suitable for this transformation.
Phosphorus Oxychloride (POCl₃)Reaction is often performed in the presence of a base like pyridine.High, another classic and effective reagent for this conversion.
PCl₃ / DiethylamineReaction in a solvent like chloroform, with heating. acs.orgnih.govModerate to High, offers a milder alternative to traditional reagents.

Intracluster Anionic Oligomerization of Acrylonitrile (B1666552) as a Formation Pathway

A fascinating and well-studied route to this compound involves the anionic oligomerization of acrylonitrile molecules within a cluster environment. This process is initiated by electron transfer and leads to the formation of a stable cyclic trimer.

Electron Transfer Initiated Cyclization

The formation of this compound from acrylonitrile is initiated by the transfer of an electron to a cluster of acrylonitrile molecules. aip.orgacs.org This electron transfer can be induced by various means, including interaction with alkali metal atoms or through electron attachment in the gas phase. The resulting acrylonitrile cluster anion then undergoes a cyclization reaction. Studies have confirmed that the intracluster oligomerization of a trimeric unit of acrylonitrile is initiated by this electron transfer, leading to a stable anion radical with a ring structure, which has been identified as this compound (CHTCN). aip.org This process is a form of anionic polymerization, where the electron transfer cleaves the C=C bond of a vinyl molecule, producing an anion radical that propagates the reaction. acs.org Anodic cyclization reactions, where an intramolecular electron transfer triggers the cyclization, have also been explored in other systems and demonstrate the power of this approach. nih.gov

Role of Alkali Metal Atoms in Oligomerization

Alkali metals, due to their low ionization energies, are effective initiators for anionic polymerization. aip.org In the context of acrylonitrile oligomerization, alkali metal atoms (such as Lithium, Sodium, and Potassium) act as electron donors to the acrylonitrile cluster. acs.org The ns valence electron of the alkali metal atom is crucial in this process. acs.org Photoionization mass spectrometry studies of M(CH₂CHCN)n clusters (where M = Li, Na, K) have shown "magic numbers" at n=3, 6, 9, and 12, indicating the exceptional stability of clusters containing multiples of three acrylonitrile units. aip.orgacs.org This stability is attributed to the formation of cyclohexane (B81311) derivatives through intracluster anionic oligomerization initiated by the electron transfer from the alkali metal atom. aip.org The specific alkali metal can influence the resulting structures and stability of the formed complexes. osti.govnih.gov

Alkali MetalObserved Magic Numbers (n in M(AN)n)Significance
Lithium (Li)n = 3k (k=1)Indicates the formation of a stable trimeric unit. acs.org
Sodium (Na)n = 3k (k=1, 2, 3)Shows the propensity for forming stable trimeric, hexameric, and nonameric structures. acs.org
Potassium (K)n = 3k (k=1, 2, 3)Similar to sodium, indicating robust formation of multiple trimeric cyclohexane derivatives. aip.orgacs.org

Trimeric Unit Formation and Stability

The formation of a trimeric unit is a key feature of the anionic oligomerization of acrylonitrile. Studies on acrylonitrile cluster anions have consistently shown that trimeric species are particularly stable. aip.org This stability is attributed to the formation of a cyclic structure, specifically the this compound anion radical. This cyclic structure is more stable than a linear trimer. The stability of radical anions, in general, is a subject of significant research, with factors such as ion pairing and redox potential playing crucial roles in their lifetime. osti.gov In the case of the acrylonitrile trimer anion, the cyclization to form the this compound structure represents a thermodynamic sink, driving the oligomerization process towards this specific product. The observation of the loss of (AN)₃ units in metastable dissociation studies of larger clusters further supports the existence of these stable trimeric cyclohexane derivative units within the larger clusters. aip.org

Derivatization and Functionalization Strategies

The three nitrile groups on the cyclohexane ring represent versatile handles for a wide range of chemical transformations, opening the door to a variety of derivatives with potentially interesting properties. The reactivity of the nitrile group is well-established in organic chemistry, and these reactions can be extrapolated to predict the behavior of this compound.

The functionalization of this compound could lead to the synthesis of novel tri-substituted cyclohexane derivatives, which may find applications in materials science, coordination chemistry, and medicinal chemistry. The spatial arrangement of the functional groups, dictated by the cis/trans stereochemistry of the starting trinitrile, would be a critical factor in the properties of the resulting derivatives.

Table of Potential Derivatization Reactions

Reaction TypeReagents and ConditionsPotential Product
Hydrolysis Acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH), heat1,3,5-Cyclohexanetricarboxylic acid
Reduction Strong reducing agents (e.g., LiAlH₄) followed by workup1,3,5-Tris(aminomethyl)cyclohexane
Partial Reduction Milder reducing agents (e.g., DIBAL-H)1,3,5-Cyclohexanetricarbaldehyde
Reaction with Grignard Reagents Grignard reagent (R-MgX) followed by hydrolysis1,3,5-Triacylcyclohexane derivatives
Cycloaddition Dienes (Diels-Alder reaction) or other suitable partnersHeterocyclic structures fused to the cyclohexane ring

It is important to note that the data presented in this table is based on the general reactivity of nitriles and has not been specifically reported for this compound. Experimental validation is necessary to confirm these transformations and to determine the optimal reaction conditions. The development of selective functionalization strategies, where only one or two of the three nitrile groups react, would represent a significant synthetic advancement.

Mechanistic Investigations of Formation and Reactivity

Mechanistic Studies of Anionic Cyclization

Branching Point between Cyclization and Chain Propagation

A critical aspect of the synthesis of cyclic molecules like 1,3,5-cyclohexanetricarbonitrile (B62798) is the competition between intramolecular cyclization and intermolecular chain propagation (polymerization). researchgate.netitu.edu.tr The outcome is significantly influenced by several factors, including reactant concentration and reaction conditions. High dilution conditions generally favor intramolecular cyclization, as the probability of a reactive intermediate encountering another molecule is reduced. Conversely, higher concentrations tend to promote intermolecular reactions, leading to the formation of linear polymers. taylorandfrancis.com

The structure of the starting monomer also plays a crucial role. The presence of specific functionalities can pre-organize the molecule in a conformation that favors cyclization. The stability of the resulting ring is another determining factor; the formation of a stable six-membered ring, as in the case of this compound, is thermodynamically favored over the formation of smaller, more strained rings. The interplay between these factors determines whether the reaction proceeds to yield the desired cyclic product or results in linear polymer chains. researchgate.net

Role of Intermediates in Oligomerization

The oligomerization process that leads to this compound proceeds through a series of reactive intermediates. The initial deprotonation of the starting nitrile generates a nitrile anion, which is a key nucleophilic species. mdpi.com The subsequent nucleophilic attack on another nitrile group forms an imine anion intermediate. libretexts.org This imine anion can then tautomerize to a more stable enamine. makingmolecules.com

These enamine intermediates are crucial in the step-wise growth of the molecule. The process can be visualized as the sequential addition of monomer units, with each addition generating a new reactive intermediate that can participate in the next step of the cyclization. For the formation of this compound, a trimerization process occurs, where three monomer units sequentially react to form the six-membered ring. The intermediates involved in this process are transient and highly reactive, making their isolation and characterization challenging. nih.gov

Reaction Dynamics and Kinetics

The kinetics of the formation of this compound are influenced by several parameters, including the strength of the base catalyst, the solvent, and the reaction temperature. Stronger bases generally lead to a faster reaction rate by promoting the initial deprotonation step. The choice of solvent is also critical, as it can affect the solubility of the reactants and the stability of the charged intermediates.

The reaction can be subject to either kinetic or thermodynamic control. wikipedia.orglibretexts.orglibretexts.orgdalalinstitute.comjackwestin.com Under kinetic control, the product that is formed fastest will predominate, whereas under thermodynamic control, the most stable product will be the major outcome. wikipedia.orglibretexts.orglibretexts.orgdalalinstitute.comjackwestin.com In the synthesis of this compound, the formation of the six-membered ring is generally thermodynamically favored. However, the reaction conditions can be tuned to favor either the kinetic or thermodynamic product. For instance, lower temperatures and short reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. wikipedia.org

Below is a table summarizing the general influence of various factors on the kinetics of Thorpe-Ziegler type reactions.

FactorInfluence on Reaction RateRationale
Base Strength Increases with stronger basesFacilitates the initial deprotonation of the α-carbon.
Solvent Polarity Generally faster in less polar aprotic solventsPolar aprotic solvents solvate the cation of the base without strongly solvating the nitrile anion, enhancing its nucleophilicity.
Temperature Increases with higher temperatureProvides the necessary activation energy for the reaction to proceed.
Concentration Higher concentration can favor intermolecular polymerizationIncreases the probability of intermolecular collisions over intramolecular cyclization.

Electron Transfer Processes in Reactions Involving this compound

While the primary mechanism for the formation of this compound is considered to be an ionic process involving nucleophilic attack, the possibility of electron transfer (ET) processes cannot be entirely ruled out under certain conditions. Electron transfer reactions involve the movement of an electron from a donor to an acceptor molecule. libretexts.org In the context of nitrile chemistry, some reactions are known to proceed via single-electron transfer (SET) pathways.

However, for the base-catalyzed self-condensation of nitriles (the Thorpe-Ziegler reaction), the predominant mechanism is believed to be ionic. The reaction is initiated by a proton abstraction, creating a carbanion, which is a two-electron nucleophile. This is distinct from radical-mediated processes that would arise from single-electron transfer. While some studies have explored electron transfer in nitrile reductions, there is no direct evidence to suggest that electron transfer is a key step in the base-catalyzed cyclotrimerization to form this compound. One study on the condensation of nitriles did allude to an electron transfer of a C-H bond to a terminal imine nitrogen in the final step of a multi-component reaction. nih.gov

Investigating Reactive Intermediates

The investigation of reactive intermediates provides crucial insights into the reaction mechanism. In the formation of this compound, the key reactive intermediates are the nitrile anion and the subsequent imine and enamine species. libretexts.orgmasterorganicchemistry.com Due to their transient nature, direct observation of these intermediates is often accomplished using spectroscopic techniques under specific reaction conditions. For example, trapping experiments can be designed to capture and identify these short-lived species. osti.gov

Computational studies, such as those using Density Functional Theory (DFT), have also been employed to model the reaction pathway and the structures of the intermediates and transition states. mdpi.com These theoretical calculations can provide valuable information on the energetics of the reaction and the relative stabilities of the various intermediates, complementing experimental findings. The structure of metalated nitriles, which can exist as either C-metalated or N-metalated species, can also influence the stereochemical outcome of the cyclization. nih.gov The choice of counterion and solvent can dictate the geometry of the nitrile anion, which in turn affects the stereoselectivity of the cyclization. nih.gov

IntermediateMethod of InvestigationKey Findings
Nitrile Anion Computational (DFT) studies, Trapping experimentsIdentified as the key nucleophile; its geometry (pyramidal vs. planar) influences stereochemistry. mdpi.comnih.gov
Imine Anion Spectroscopic studies (in related reactions)Formed after the initial nucleophilic attack; tautomerizes to the more stable enamine. libretexts.org
Enamine Spectroscopic studies (NMR, IR), Trapping experimentsA key intermediate in the step-wise oligomerization process; its formation is often a driving force for the reaction. makingmolecules.commasterorganicchemistry.com

Stereochemistry and Conformational Analysis

Isomeric Forms of 1,3,5-Cyclohexanetricarbonitrile (B62798) (e.g., cis- and trans-isomers)

This compound exists as two principal stereoisomers: a cis-isomer and a trans-isomer. These are diastereomers, which are stereoisomers that are not mirror images of each other. The distinction between them lies in the relative orientation of the three cyano (-CN) substituents on the cyclohexane (B81311) ring.

cis-1,3,5-Cyclohexanetricarbonitrile : In this isomer, all three cyano groups are on the same side of the cyclohexane ring. This can be visualized as all three groups pointing "up" or all pointing "down" relative to the general plane of the ring.

trans-1,3,5-Cyclohexanetricarbonitrile : In this isomer, one cyano group is on the opposite side of the ring relative to the other two. For instance, two cyano groups could be pointing "up" while the third points "down".

Table 1: Isomeric Forms of this compound

IsomerDescription of Substituent Orientation
cisAll three cyano groups are on the same face of the cyclohexane ring.
transOne cyano group is on the opposite face of the ring relative to the other two.

Conformational Inversion and Equilibrium Studies

The cyclohexane ring is not planar and predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. masterorganicchemistry.com The chair conformation can undergo a process called ring inversion or "chair flip," where one chair form converts into another. In this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com

For the isomers of this compound, this conformational equilibrium is critical:

For the cis-isomer : Two chair conformations are possible. In one, all three cyano groups are in axial positions (tri-axial). In the other, after a ring flip, all three cyano groups are in equatorial positions (tri-equatorial). The tri-equatorial conformer is expected to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions between the axial cyano groups. studysmarter.co.ukpressbooks.pub These interactions lead to steric strain and are highly unfavorable. Therefore, the conformational equilibrium for the cis-isomer will strongly favor the tri-equatorial conformation.

For the trans-isomer : In any chair conformation, the trans-isomer will have two cyano groups in one type of position (either both axial or both equatorial) and the third in the opposite type. This results in conformers with two axial and one equatorial cyano group, or two equatorial and one axial cyano group. The conformer with two equatorial and one axial cyano group will be more stable than the one with two axial and one equatorial group, as it minimizes the number of unfavorable 1,3-diaxial interactions.

The energy difference between these conformers dictates their relative populations at equilibrium. While specific energy values for this compound are not available, studies on analogous 1,3,5-trisubstituted cyclohexanes provide insight into the energetic penalties of axial substituents.

Table 2: Predicted Conformational Equilibrium for this compound Isomers

IsomerMore Stable ConformerLess Stable ConformerReason for Stability Difference
cisTri-equatorialTri-axialAvoidance of significant 1,3-diaxial interactions between the three cyano groups.
transTwo equatorial, one axialTwo axial, one equatorialMinimization of the number of sterically demanding axial cyano groups.

Diastereomeric Analysis

The cis and trans isomers of this compound are diastereomers and thus have different physical and chemical properties. Their distinct three-dimensional structures lead to different packing in the solid state and different interactions in solution.

A detailed diastereomeric analysis would involve the separation of the cis and trans isomers, followed by their individual characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy : The proton and carbon NMR spectra of the cis and trans isomers would be distinct. For the more stable tri-equatorial cis-isomer, the symmetry would likely result in a simpler spectrum. The trans-isomer, being less symmetric, would be expected to show a more complex NMR spectrum. The coupling constants between protons on the cyclohexane ring would also provide valuable information about their dihedral angles and thus the preferred conformation of the ring.

X-ray Crystallography : This technique could provide definitive proof of the stereochemistry and the solid-state conformation of each isomer. Studies on structurally related compounds, such as derivatives of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, have utilized X-ray crystallography to determine their chair and boat conformations in the solid state. libretexts.org

While a dedicated diastereomeric analysis of this compound is not found in the searched literature, the principles of stereochemical analysis of substituted cyclohexanes are well-established and would be applicable. pressbooks.publibretexts.org

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1,3,5-Cyclohexanetricarbonitrile (B62798), both ¹H and ¹³C NMR provide critical data regarding the arrangement of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the context of substituted cyclohexanes like this compound, the chemical shifts and coupling patterns of the protons on the cyclohexane (B81311) ring are diagnostic of their axial or equatorial orientation and their relationship to the nitrile substituents. While specific ¹H NMR data for this compound is not extensively detailed in the provided search results, general principles of ¹H NMR of cyclohexane derivatives can be applied. For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic effects. The coupling constants (J-values) between adjacent protons are also dependent on the dihedral angle, with larger couplings generally observed for axial-axial interactions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is particularly powerful for analyzing the carbon skeleton of this compound. udel.edu The chemical shift of the nitrile carbon is highly sensitive to its stereochemical orientation. scispace.com Studies on various cyclohexanecarbonitriles have established a clear correlation between the ¹³C chemical shift of the nitrile carbon and its axial or equatorial position. scispace.com

Equatorially oriented nitrile carbons on fully substituted carbons typically resonate downfield, in the range of δ 124.4–126.8 ppm. scispace.com In contrast, axially oriented nitrile carbons resonate further upfield, between δ 118.6–124.6 ppm. scispace.com On average, an equatorial nitrile carbon resonates about 3.3 ppm downfield from its axial counterpart. scispace.com This distinct difference in chemical shifts provides a rapid and reliable method for assigning the configuration of nitrile-bearing quaternary centers in cyclohexanecarbonitrile (B123593) derivatives. scispace.com

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Cyclohexanecarbonitriles

Orientation of Nitrile GroupChemical Shift Range (ppm)
Equatorialδ 124.4–126.8 scispace.com
Axialδ 118.6–124.6 scispace.com

This table illustrates the general chemical shift regions for equatorial and axial nitrile carbons in cyclohexanecarbonitrile systems, which is a key diagnostic feature in their stereochemical assignment.

Advanced NMR Techniques (e.g., 2D NMR, in situ NMR)

Advanced NMR techniques, such as two-dimensional (2D) NMR, provide deeper insights into the molecular structure by revealing correlations between different nuclei. epfl.ch

in situ NMR: In situ NMR spectroscopy can be a powerful tool for monitoring the synthesis of compounds like this compound in real-time. cardiff.ac.uk This technique allows for the observation of reaction intermediates, the determination of reaction kinetics, and the optimization of reaction conditions by tracking the disappearance of reactants and the appearance of products directly in the reaction mixture. cardiff.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. wiley.com For this compound, the most prominent feature in the IR spectrum is the nitrile (C≡N) stretching vibration.

Vibrational Analysis and Functional Group Identification

The nitrile group exhibits a characteristic sharp and intense absorption band in the IR spectrum. uomustansiriyah.edu.iq The position of this band provides information about the electronic environment of the nitrile group.

C-H Stretch: The C-H stretching vibrations of the cyclohexane ring are expected in the region of 3000-2850 cm⁻¹. lumenlearning.com

C-H Bend: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ groups in the cyclohexane ring appear in the fingerprint region (below 1500 cm⁻¹). uomustansiriyah.edu.iq

The IR spectrum of a mixture of cis- and trans-1,3,5-Cyclohexanetricarbonitrile would show these characteristic absorptions, confirming the presence of the nitrile functional groups and the saturated hydrocarbon framework.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)
NitrileC≡N Stretch2260-2240 uomustansiriyah.edu.iq
AlkaneC-H Stretch3000-2850 lumenlearning.com
AlkaneC-H Bend<1500 uomustansiriyah.edu.iq

This table summarizes the key IR absorption bands expected for this compound, which are vital for its functional group identification.

Mass Spectrometry (MS) and Photoelectron Spectroscopy (PES)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, while photoelectron spectroscopy probes its electronic structure.

Mass Spectrometry (MS): In the mass spectrum of this compound (C₉H₉N₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (159.19 g/mol ). scbt.comfishersci.ca The fragmentation pattern would likely involve the loss of one or more nitrile groups (CN, 26 Da) and fragmentation of the cyclohexane ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The utility of this technique for a specific compound depends on the presence of chromophores—functional groups capable of absorbing UV or visible light. researchgate.net

The this compound molecule consists of a saturated cyclohexane ring and three nitrile (-C≡N) groups.

The cyclohexane ring , being a saturated alkane system, contains only sigma (σ) bonds. The energy required to excite electrons from σ to σ* orbitals is very high, and the absorption occurs in the far-UV region (below 200 nm), outside the range of standard UV-Vis spectrophotometers.

The nitrile group is a chromophore, but its characteristic n→π* transition is also typically found in the far-UV, around 160-170 nm. libretexts.org

Because the three nitrile groups are isolated from each other by sp³-hybridized carbons, there is no conjugation in the molecule. Conjugation is required to lower the energy of electronic transitions, shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). In the absence of conjugation, this compound is not expected to show any significant absorbance in the 200–800 nm range. libretexts.org Therefore, UV-Vis spectroscopy is not a useful technique for the routine identification or quantification of this compound, which would appear transparent. Any weak absorption observed in this region for a purified sample would more likely be attributable to trace impurities containing conjugated systems rather than the compound itself. nih.gov

Table 2: Expected UV-Vis Spectroscopic Properties of this compound

ChromophoreElectronic TransitionExpected λ_max (nm)RegionNotes
C-C, C-H (Alkane)σ → σ< 200Far-UVNot observable on standard instruments.
-C≡N (Nitrile)n → π~170Far-UVNot observable on standard instruments.

Crystallographic Studies and Solid State Structure

Single Crystal X-ray Diffraction Analysis

Recent studies have successfully utilized single-crystal X-ray analysis to characterize isomers of 1,3,5-cyclohexanetricarbonitrile (B62798), providing critical insights into their solid-state behavior.

The cyclohexane (B81311) ring, the backbone of this compound, is not planar and typically adopts a "chair" conformation, which minimizes steric strain. The orientation of the three nitrile substituents on this ring can lead to different stereoisomers, primarily the cis and trans forms.

In the case of cis-1,3,5-cyclohexanetricarbonitrile (cis-HTN), single-crystal X-ray diffraction studies have confirmed its specific conformation in the solid state. documentsdelivered.comacs.orgacs.org The cyclohexane ring adopts a chair conformation, and in the cis isomer, the three nitrile groups are positioned in a triaxial or triequatorial arrangement. The energetic preference for equatorial positions to minimize 1,3-diaxial interactions is a key determinant of the final conformation.

While specific bond lengths and angles for an isolated crystal of cis-1,3,5-cyclohexanetricarbonitrile are not detailed in the available literature, the analysis of its encapsulated form within a supramolecular cage confirms the cis configuration. documentsdelivered.comacs.orgacs.org This encapsulation demonstrates that the molecule can be accommodated within a host-guest assembly, a testament to its specific size and shape.

Table 1: Conformational Details of Substituted Cyclohexanes

Isomer ConfigurationSubstituent PositionsPredominant ConformationNotes
cis-1,3,5Axial/Axial/Axial or Equatorial/Equatorial/EquatorialChairThe all-equatorial conformation is generally more stable.
trans-1,3,5Mixed Axial/EquatorialChairThe specific arrangement depends on the relative stereochemistry.

This table is generated based on general principles of conformational analysis of substituted cyclohexanes and requires specific experimental data for this compound for full validation.

The nitrile groups, with their inherent polarity (C≡N), are capable of participating in weak C-H···N hydrogen bonds with neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in the directional organization of the molecules within the crystal. The packing is also influenced by the shape of the molecule and the need to fill space efficiently. The analysis of crystal structures of related cis and trans isomers of other substituted cyclohexanes often reveals distinct packing motifs driven by the different spatial arrangement of the functional groups. researchgate.net

Polymorphism and Solid-State Assemblies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While the existence of distinct cis and trans isomers of this compound is established, detailed studies on the polymorphism of each individual isomer are not extensively reported in the current literature. The potential for different packing arrangements of the same isomer suggests that polymorphism could be a feature of this compound.

The ability of cis-1,3,5-cyclohexanetricarbonitrile to act as a guest molecule in a supramolecular assembly highlights another facet of its solid-state chemistry. documentsdelivered.comacs.orgacs.org The formation of these host-guest complexes is driven by specific intermolecular interactions between the host and the guest, demonstrating the potential for this molecule to be used in the construction of more complex, functional solid-state architectures.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational understanding of the molecule's behavior at the atomic and electronic levels.

The electronic structure of 1,3,5-Cyclohexanetricarbonitrile (B62798) is central to its stability, especially in its anionic form. Theoretical studies have focused on the anion radical that forms during the intracluster oligomerization of acrylonitrile (B1666552) (AN). acs.orgnii.ac.jp This process is initiated by electron attachment to a trimer of acrylonitrile, which then cyclizes to form a stable six-membered ring structure. acs.orgnii.ac.jp

The cyclohexane (B81311) ring of this compound can adopt several conformations, and the orientation of the three nitrile substituents gives rise to various stereoisomers. Computational studies have explored the conformational energy landscape to identify the most stable forms. Research comparing experimental data with theoretical calculations has assigned the observed acrylonitrile trimer anion, (AN)₃⁻, to specific stereoisomers of the this compound anion. researchgate.net

Two key conformations often discussed are the triequatorial form, where all three cyano groups occupy equatorial positions on the cyclohexane ring, and a diaxial form. researchgate.netresearchgate.net The relative stability of these and other conformers is determined by calculating their energies on the potential energy surface. This analysis is critical for interpreting experimental findings, as different isomers can exhibit distinct spectroscopic signatures.

Table 1: Investigated Conformers of this compound Anion

ConformerDescriptionMethod of Identification
Triequatorial All three nitrile (-CN) groups are in equatorial positions.Comparison of photoelectron spectra with theoretical calculations. researchgate.netresearchgate.net
Diaxial At least two nitrile (-CN) groups are in axial positions.Assigned as a likely structure for the (AN)₃⁻ anion based on vertical detachment energy comparisons. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules like this compound.

DFT calculations have been crucial in elucidating the reaction mechanism for the formation of this compound from acrylonitrile. The cyclization of the linear acrylonitrile trimer anion to the cyclic form has been mapped out, identifying the key intermediates (equilibrium structures, EQ) and transition states (TS) along the reaction coordinate. nii.ac.jp

One study employed the M06-2X functional with the 6-31++G** basis set to trace the polymerization pathway. nii.ac.jp It was found that the rotational isomerization of the linear trimer anion is a critical, high-barrier step that acts as a bottleneck in the cyclization process. nih.gov This rotational barrier is the key branching point that determines whether the reaction proceeds to cyclization (termination) or further chain propagation. nih.govsemanticscholar.org The formation of the final cyclic product, the this compound anion, is significantly more stable than the preceding linear intermediates. nii.ac.jp

Table 2: Calculated Relative Energies in the Cyclization of Acrylonitrile Trimer Anion

StructureDescriptionRelative Energy (kJ/mol)
EQ4 Linear Trimer Anion Intermediate17.5
TS4/5 Rotational Transition StateHigher energy due to steric hindrance
EQ5 Rotational Isomer of Linear Trimer0.0
EQ7 Cyclized this compound Anion-102.0

Data sourced from calculations at the M06-2X/aug-cc-pVDZ level, including zero-point energy corrections. nii.ac.jp The energies are relative to the rotational isomer EQ5.

Theoretical predictions of spectroscopic properties are vital for identifying chemical species in experiments. DFT calculations have been used to predict the vibrational energies of this compound isomers. nii.ac.jp These predicted spectra are then compared with experimental data, such as photoelectron or infrared photodissociation spectra, to confirm the molecular structure of reaction products. nii.ac.jpnih.gov For instance, the comparison between the measured vertical detachment energies from photoelectron spectra of the acrylonitrile trimer anion and the calculated values for different isomers of the this compound anion helped to definitively assign its cyclic structure. researchgate.net

Theoretical Prediction of Reactivity and Stability

Theoretical calculations consistently predict a high degree of stability for the cyclic structure of this compound, particularly its anion radical. acs.orgnii.ac.jp The formation of the six-membered ring is a highly exothermic step in the gas-phase anionic polymerization of acrylonitrile, making it a thermodynamic sink. nii.ac.jp This stability explains why the trimer (n=3) is observed as a "magic number" in mass spectrometry studies of acrylonitrile clusters, indicating a species of exceptional stability relative to its neighbors. acs.orgnii.ac.jp The theoretical framework suggests that once formed, the this compound ring is a stable endpoint for the trimer, effectively terminating the polymerization at that stage. nih.gov

Supramolecular Chemistry and Self Assembly

Encapsulation Phenomena Involving 1,3,5-Cyclohexanetricarbonitrile (B62798)

A significant finding in the supramolecular chemistry of this nitrile is the encapsulation of cis-1,3,5-cyclohexanetricarbonitrile (referred to as cis-HTN in the research literature) within a specially designed supramolecular host. nih.gov Researchers have successfully constructed a series of π-stacked cages, termed π-MX-cages, which are capable of trapping guest molecules in their central voids. nih.gov

In a specific example, π-MnBr-cages were shown to encapsulate cis-HTN molecules. nih.gov This encapsulation is a clear demonstration of molecular recognition, where the size, shape, and chemical properties of the cis-HTN guest are complementary to the internal cavity of the supramolecular host. The study highlights the versatility of these cages, which can also encapsulate other small molecules like acetonitrile, but the inclusion of the bulkier cis-HTN demonstrates the significant capacity of the cage's void space. nih.gov

Host SystemGuest MoleculeKey Finding
π-MnBr-cagecis-1,3,5-Cyclohexanetricarbonitrile (cis-HTN)Successful encapsulation within the central void of the cage. nih.gov

π-Stacking and Hydrogen Bonding Interactions in Assemblies

The formation and stability of the supramolecular assemblies that encapsulate cis-HTN are governed by a combination of non-covalent interactions, primarily π-stacking and hydrogen bonding.

The host cage itself is a product of meticulous design, assembled from 16 [MXL]⁺ ions (where M can be Mn²⁺ or Co²⁺, X can be Br⁻, SCN⁻, or Cl⁻, and L is tris(2-benzimidazolylmethyl)amine) through 18 intermolecular π-stacking interactions. nih.gov These π-stacking interactions between the benzimidazole (B57391) units of the ligands are the primary force holding the cage structure together.

Interaction TypeLocation/Components InvolvedRole in Assembly
π-π StackingBetween tris(2-benzimidazolylmethyl)amine (B1330919) ligandsPrimary force for the self-assembly of the hexadecameric spherical π-stacked cage. nih.govacs.org
Hydrogen Bonding48 exterior N-H donors on the cage surfaceDrives the second-level assembly into hierarchical superstructures and interacts with species in the interstitial spaces. nih.govacs.org
Host-Guest Interactionscis-HTN within the cage's central voidEncapsulation driven by size/shape complementarity and van der Waals forces. nih.gov

Hierarchical Self-Assemblies and Nanostructure Formation

The encapsulation of cis-HTN is part of a broader phenomenon of hierarchical self-assembly. nih.gov This process involves multiple, sequential steps of organization to build complex nanostructures from simpler components.

The initial level of assembly is the formation of the discrete π-MX-cage from its constituent ions and ligands. nih.govacs.org The second level of assembly involves these individual cages organizing into a larger, ordered superstructure. acs.org It is within this hierarchical superstructure that the encapsulation of guest molecules like cis-HTN occurs. For instance, while the π-MnBr-cages encapsulate cis-HTN in their central voids, other complex inorganic clusters can be captured in the interstitial regions between the cages. nih.gov This creates a highly organized, multi-component nanostructure where different guests occupy distinct, well-defined spaces. nih.gov These findings illustrate how weak intermolecular interactions can be harnessed to construct sophisticated, functional hierarchical assemblies akin to those found in biological systems. acs.org

Design Principles for Supramolecular Systems

The successful encapsulation of cis-HTN within π-stacked cages highlights key design principles for creating advanced supramolecular systems. The research demonstrates that the properties of the final assembly can be tuned by rationally modifying the molecular building blocks. nih.gov

A crucial design principle is the use of modular components. The π-MX-cage system is built from metal ions (M), halides (X), and an organic ligand (L). By varying the M²⁺/X⁻ pair, the cage's capacity to incorporate different species via various hydrogen-bonding modes can be precisely controlled. nih.gov For example, using Mn²⁺ and Br⁻ leads to the encapsulation of cis-HTN, while using Co²⁺ and SCN⁻ allows for the stabilization of reactive sulfur-containing ions. nih.gov

This demonstrates the principle of "programmability" in supramolecular chemistry, where the information encoded in the chemical structure of the subunits dictates the structure and function of the final hierarchical superstructure. acs.org The insights gained from these systems pave the way for the future design of complex, functional materials built through the power of π-π stacking and other non-covalent interactions. acs.org

Coordination Chemistry

Ligand Properties of 1,3,5-Cyclohexanetricarbonitrile (B62798) and Its Derivatives

This compound, with the chemical formula C₉H₉N₃, possesses three nitrile (-C≡N) groups attached to a cyclohexane (B81311) ring. These nitrile groups are the primary sites for coordination with metal ions. The nitrogen atom of the nitrile group has a lone pair of electrons that can be donated to a metal center, making it a monodentate ligand through each nitrile functionality. Consequently, the entire molecule can act as a potentially tridentate ligand, capable of binding to one or more metal centers.

The coordinating ability of this compound is influenced by the stereochemistry of the cyclohexane ring. The nitrile groups can be arranged in either a cis or trans conformation relative to each other. For example, the (1α,3α,5α)-1,3,5-Cyclohexanetricarbonitrile isomer has all three nitrile groups on the same side of the cyclohexane ring, which can facilitate coordination to a single metal center in a facial (fac) arrangement. cymitquimica.com In contrast, isomers with both cis and trans nitrile groups might act as bridging ligands, connecting multiple metal centers to form coordination polymers.

Derivatives of this compound, such as cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid (H₃tachta), have been shown to be effective hexadentate ligands. nih.gov In these derivatives, the introduction of additional donor groups, like carboxylates and amines, significantly enhances the chelating ability and stability of the resulting metal complexes. nih.gov This suggests that functionalization of the cyclohexane backbone of this compound could lead to a rich variety of multidentate ligands with tailored properties.

Metal Complex Formation and Characterization

The nitrile groups of this compound can coordinate to a wide range of transition metals to form stable complexes. The formation of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Stereochemistry and Isomerism in Complexes

The coordination of this compound to a metal center can result in various forms of isomerism.

Geometric Isomerism: In an octahedral complex where this compound acts as a tridentate ligand, it can coordinate in two possible geometric isomers:

facial (fac) : The three nitrile groups occupy one face of the octahedron, with N-M-N bond angles of 90°. csbsju.edu

meridional (mer) : The three nitrile groups lie in a plane that includes the metal ion, with two N-M-N bond angles of 90° and one of 180°. csbsju.edulibretexts.org

The specific isomer formed will depend on the stereochemistry of the ligand itself. A cis,cis,cis-isomer of the ligand would strongly favor the formation of a fac-complex.

Coordination Isomerism: If the complex salt contains two different metal ions, coordination isomerism can occur. This involves the exchange of ligands between the cationic and anionic coordination spheres. For example, in a hypothetical compound [M(CHT)₂][M'(CN)₆], where CHT is this compound, a coordination isomer would be [M'(CHT)₂][M(CN)₆]. libretexts.orglibretexts.org

Linkage Isomerism: While the nitrile group typically coordinates through the nitrogen atom, in some cases, it could potentially bind through the π-system of the C≡N triple bond. However, N-coordination is far more common. Linkage isomerism is more frequently observed with ambidentate ligands like the thiocyanate (B1210189) ion (SCN⁻), which can bind through either the sulfur or the nitrogen atom. libretexts.org

Spectroscopic Signatures of Coordination

Infrared (IR) spectroscopy is a powerful tool for characterizing the coordination of this compound to a metal ion. The key spectroscopic signature is the shift in the vibrational frequency of the nitrile group (ν(C≡N)).

Spectroscopic Data for Nitrile Coordination
Vibrational Mode Frequency Range (cm⁻¹)
ν(C≡N) in free ligand~2250
ν(C≡N) in coordinated ligand>2250 (typically a shift of 20-60 cm⁻¹)

This increase in the stretching frequency upon coordination is due to the donation of electron density from the nitrogen's lone pair to the metal, which strengthens the C≡N bond. The magnitude of this shift can provide information about the strength of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the diamagnetic metal complexes of this compound. The chemical shifts of the protons on the cyclohexane ring will be affected by the coordination to the metal center, providing information about the stereochemistry of the complex.

Role in Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) (Referencing structural analogues)

While the direct use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) is not extensively documented, its structural analogues provide significant insight into its potential. The rigid C₃-symmetric core of the cyclohexane ring makes it an excellent candidate for a building block in the construction of porous materials.

Structural analogues such as 1,3,5-triphenylbenzene (B1329565) derivatives have been widely used to create organized materials like MOFs and dendritic molecules. nih.gov These molecules act as nodes that connect to metal centers, forming extended, often porous, networks. The three functional groups at the 1, 3, and 5 positions of the central ring are crucial for forming the three-dimensional structure of the framework.

Given the tridentate nature of this compound, it can be envisioned as a trigonal linker in the design of CPs and MOFs. The directionality of the nitrile groups, dictated by the stereochemistry of the cyclohexane ring, would control the topology of the resulting framework. For instance, a cis,cis,cis-isomer could lead to the formation of cage-like structures or 2D layered networks, while a cis,trans,cis-isomer would be more likely to form 3D interpenetrated frameworks. The flexibility of the cyclohexane ring, which can undergo chair-boat conformational changes, could also introduce dynamic properties to the resulting MOFs.

Potential Applications and Future Directions

Role in Advanced Materials Science

The capacity of 1,3,5-cyclohexanetricarbonitrile (B62798) to form ordered structures through self-assembly is at the heart of its potential in advanced materials science. The stereochemistry of the cyclohexane (B81311) ring, which can exist in different isomeric forms (such as cis and trans), plays a crucial role in directing the spatial orientation of the nitrile groups. This, in turn, dictates the nature of the intermolecular interactions and the resulting supramolecular architectures. researchgate.net

The nitrile group itself is a versatile functional group in materials science. It is a key component in the synthesis of various polymers, such as polyacrylonitrile, which is a precursor for carbon fiber. numberanalytics.comopenpr.com The strong dipole moment of the nitrile group and its ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent driver for self-assembly processes. tandfonline.comnih.gov These interactions can lead to the formation of well-defined, one-, two-, or three-dimensional structures. nih.gov

Smart Materials and Responsive Systems

The polymorphism and self-assembly characteristics of molecules like this compound are foundational to the development of smart materials and responsive systems. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to materials that change their properties in response to external stimuli such as temperature, pressure, or light. While direct studies on the polymorphism of this compound are not extensively documented, the behavior of related functionalized cyclohexanes suggests this is a promising area of investigation.

The self-assembly of this compound can be engineered to create materials that respond to specific chemical or physical signals. For instance, the incorporation of this molecule into larger supramolecular structures could lead to systems that change their shape, color, or conductivity upon exposure to a particular analyte. The nitrile groups can be chemically modified post-assembly, allowing for the creation of dynamic materials with tunable functionalities. nih.gov This opens the door to applications in sensing, controlled release systems, and molecular switching. researchgate.netrsc.org

Future Research Avenues and Challenges

While the potential of this compound is clear, significant research is still required to fully harness its capabilities. The following sections outline key areas for future investigation.

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to this compound isomers is a primary challenge. Current methods for nitrile synthesis include the dehydration of amides, reaction of alkyl halides with cyanide, and cyanation of aryl halides. numberanalytics.comlibretexts.org More sustainable and atom-economical methods, such as the electrochemical synthesis of nitriles, are also being explored. acs.orgnih.gov For this compound, the focus will be on controlling the stereochemistry of the three nitrile groups on the cyclohexane ring, as this will be critical for predictable self-assembly. nih.gov

Synthetic Method for NitrilesDescriptionPotential for this compound
Dehydration of Amides Removal of water from a primary amide using a dehydrating agent like phosphorus pentoxide. libretexts.orgApplicable if the corresponding triamide is accessible.
Nucleophilic Substitution Reaction of a tri-halogenated cyclohexane with a cyanide salt. libretexts.orgStereochemical control could be challenging.
Hydrocyanation of Alkenes Addition of hydrogen cyanide across a double bond.Could be applied to a cyclohexadiene precursor.
Electrochemical Synthesis Oxidation of corresponding amines. acs.orgnih.govA greener alternative that could offer high selectivity.

Advanced Mechanistic Elucidation

A deeper understanding of the mechanisms driving the self-assembly and potential polymorphism of this compound is crucial. Advanced computational modeling and in-situ characterization techniques can provide insights into the non-covalent interactions at play. nih.govacs.orgnih.gov Understanding how the stereochemistry of the cyclohexane ring influences the packing and properties of the resulting materials will be a key research focus. researchgate.netrsc.org Mechanistic studies on the reactions of the nitrile groups within these assemblies will also be important for designing functional materials. nih.gov

Development of Functional Supramolecular Architectures

The design and synthesis of complex, functional supramolecular architectures based on this compound is a major goal. This involves using the molecule as a building block, or "tecton," in the construction of larger, ordered systems. grc.orgresearchgate.net By combining it with other molecules through non-covalent interactions, it may be possible to create porous materials for gas storage, catalytic systems, or molecular machines. The ability of the nitrile group to coordinate with metal ions also opens up possibilities for creating novel metal-organic frameworks (MOFs). nih.govacs.org

Integration with Emerging Technologies

The unique properties of materials derived from this compound could be leveraged in a variety of emerging technologies. For example, its potential for creating ordered, charge-transporting structures could be exploited in flexible electronics. mdpi.com The responsiveness of its self-assembled structures could be utilized in the development of novel sensors or drug delivery systems. researchgate.net Furthermore, the incorporation of nitrile-based polymers into membranes is an active area of research for applications in separations and energy storage. mdpi.com As the global market for nitrile-containing materials like acrylonitrile (B1666552) continues to grow, the development of new applications for specialized nitriles like this compound is a promising prospect. openpr.com

Q & A

Q. What are the recommended methodologies for synthesizing 1,3,5-cyclohexanetricarbonitrile in laboratory settings?

  • Methodological Answer : Synthesis can be achieved via intracluster anionic polymerization of acrylonitrile (AN) trimers. Experimental protocols involve electron transfer from high-Rydberg rare gas atoms to form [(AN)₃⁻] ions, which undergo cyclization under controlled conditions . Alternative routes include condensation reactions using Knoevenagel-type methodologies with hydrogen cyanide or potassium cyanide under anhydrous conditions . Key parameters include maintaining inert atmospheres (e.g., argon) and precise temperature control (e.g., 25°C for polymerization stability).

Q. How should researchers safely handle and store this compound to mitigate health risks?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
  • Exposure Control : Use fume hoods (ventilation ≥ 0.5 m/s) and wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) at ≤25°C, away from oxidizers and heat sources .
  • Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and decontaminate surfaces with ethanol .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify nitrile (–CN) stretches at ~2204 cm⁻¹ and amine/oxygen-related bands (e.g., –NH₂ at 3464 cm⁻¹) .
  • Mass Spectrometry : Use APCI-LCMS to detect molecular ions (e.g., m/z 277 [M]⁻ for related tricyano derivatives) .
  • Chromatography : TLC with Rf ≈ 0.41 (silica gel, ethyl acetate/hexane 3:7) for purity assessment .

Advanced Research Questions

Q. How do computational methods clarify the cyclization mechanism of acrylonitrile trimers into this compound?

  • Methodological Answer : Apply the scaled hypersphere (SHS) method via the GRRM program to model reaction pathways. Key steps include:
  • Mapping equilibrium and transition states of trimeric intermediates.
  • Simulating rotational isomerization barriers (e.g., 15–20 kcal/mol) to predict cyclization vs. chain propagation outcomes .
  • Validate models using IRPD spectroscopy with Ar-tagging to resolve spectral ambiguities in [(AN)₃⁻Ar] complexes .

Q. What experimental strategies address challenges in observing reaction intermediates during this compound synthesis?

  • Methodological Answer :
  • Argon Tagging : Enhance ion stability and spectral resolution in IRPD by cooling (AN)₃⁻ clusters with argon (stagnation pressure: 0.30 MPa) .
  • High-Sensitivity Detectors : Employ time-of-flight mass spectrometers to detect low-abundance intermediates (e.g., chain oligomers) .
  • Pulsed Nozzle Systems : Optimize free-jet expansions to minimize cluster fragmentation during electron beam ionization .

Q. How do rotational isomerization dynamics influence the cyclization efficiency of this compound formation?

  • Methodological Answer :
  • Perform rotational isomer tracking via DFT calculations (B3LYP/6-311++G** level) to identify transition states.
  • Correlate isomer populations (e.g., cis vs. trans) with cyclization yields using kinetic isotope effect (KIE) studies .
  • Experimental validation through temperature-dependent IRPD spectra (range: 300–3500 cm⁻¹) to monitor conformational shifts .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported stability profiles of this compound?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (λ = 254 nm) .
  • Controlled Atmosphere Analysis : Compare decomposition products (e.g., HCN release) under oxidative vs. inert conditions via GC-MS .
  • Cross-Reference SDS : Align findings with documented reactivity (e.g., decomposition above 200°C releasing toxic fumes) .

Q. What statistical approaches are recommended for analyzing bacterial community impacts in this compound-contaminated soils?

  • Methodological Answer :
  • DGGE and RFLP : Profile 16S rDNA diversity using denaturing gradient gel electrophoresis and restriction fragment length polymorphism .
  • Rarefaction Analysis : Quantify species richness via MOTHUR or QIIME2 pipelines to assess toxicity thresholds (e.g., no diversity loss at 1000 mg/kg soil) .
  • Metabolite Tracking : Monitor RDX degradation byproducts (e.g., hexahydro-1-nitroso-3,5-dinitro-triazine) via LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.